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Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B15571057

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for the preparation, quality control, and
application of Adenosine 5'-triphosphate (ATP) dipotassium salt solutions in common laboratory
settings.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the
primary energy currency.[1] It is also a key signaling molecule in various physiological
processes, including neurotransmission and muscle contraction.[1] ATP dipotassium salt is a
common form used in research due to its stability and solubility in aqueous solutions.[2][3] This
document outlines standardized procedures for the preparation of ATP solutions and their
application in kinase assays and cell-based signaling studies.

Properties of ATP Dipotassium Salt

A summary of the key physical and chemical properties of ATP dipotassium salt is presented
in the table below.
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Property Value Reference
Molecular Formula C10H14K2N5013P3 [3]
] 583.36 g/mol (anhydrous
Molecular Weight ) [4]
basis)
Appearance White crystalline powder [5]
Solubility 50 mg/mL in water [3114]
Optimal pH for Stability 6.8-7.4 [6]
o o 15,400 M~tcm~1 at 259 nm (pH
Extinction Coefficient (g) 70) [7]

Preparation of ATP Dipotassium Salt Stock Solution
(100 mM)

This protocol describes the preparation of a 100 mM stock solution of ATP dipotassium salt.

Materials

o ATP dipotassium salt (e.g., Sigma-Aldrich, Cat. No. A8937)

Nuclease-free water

1 M NaOH or 1 M Tris base solution

pH meter or pH strips

Sterile 0.22 pum syringe filter

Sterile microcentrifuge tubes

Protocol

e Weighing: Accurately weigh the required amount of ATP dipotassium salt powder. For 10
mL of a 100 mM solution, you will need 0.5834 g of anhydrous ATP dipotassium salt.
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 Dissolving: Dissolve the powder in approximately 8 mL of nuclease-free water in a sterile
container. Mix gently until fully dissolved. The initial solution will be acidic.[8]

e pH Adjustment: Adjust the pH of the solution to 7.3-7.5 using 1 M NaOH or 1 M Tris base.[2]
[7] Monitor the pH carefully using a calibrated pH meter. It is crucial to avoid overshooting
the pH into the alkaline range, as this can cause hydrolysis of ATP.[7] Perform this step on

ice to minimize degradation.

e Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the

final volume to 10 mL.
 Sterilization: Sterile-filter the solution through a 0.22 um syringe filter into a sterile container.

» Aliquoting and Storage: Aliquot the sterilized ATP solution into smaller, single-use volumes in
sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at
-20°C. For long-term storage, -80°C is recommended.

Solution Stability

The stability of the ATP solution is critical for reproducible experimental results. The following
table summarizes the stability of ATP solutions under different storage conditions.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.agilent.com/cs/library/applications/calcium-mobilization-kinetic-live-cell-imaging-5994-2523EN-agilent.pdf
https://www.fishersci.com/shop/products/thermo-scientific-fermentas-atp-tris-buffered/FERR1441
https://pubmed.ncbi.nlm.nih.gov/18368390/
https://pubmed.ncbi.nlm.nih.gov/18368390/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Storage Condition Buffer Stability Reference
20°C Tris-buffered (pH 7.3- Stable forup to 3
7.5) years
20°C Aqueous solution Stable for at least one
(neutral pH) year
Stable for
Aqueous solution )
4°C approximately one [9]
(neutral pH)
week

Room Temperature

Aqueous solution

Unstable, significant

degradation can occur

PBS (pH 7.2)

Aqueous solution

Not recommended for
storage for more than  [4]

one day

Quality Control of ATP Stock Solution
Concentration Determination by UV-Vis
Spectrophotometry

This protocol details how to verify the concentration of the prepared ATP stock solution.

e Prepared ATP stock solution

e 100 mM phosphate buffer (pH 7.0) or Tris buffer (pH 7.5)

o UV-Vis spectrophotometer

¢ Quartz cuvettes

e Dilution: Prepare a 1:4000 dilution of the 100 mM ATP stock solution in 100 mM phosphate
buffer (pH 7.0). For example, take 5 L of the stock and add it to 19.995 mL of buffer.

o Spectrophotometer Setup: Blank the spectrophotometer with the same buffer used for

dilution.
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e Measurement: Measure the absorbance of the diluted ATP solution at 259 nm.

e Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:
Concentration (M) = Absorbance / (€ x [) Where:

o Absorbance is the measured value at 259 nm.
o ¢ (extinction coefficient) = 15,400 M~icm~1.

o | (path length) = 1 cm (for a standard cuvette). The calculated concentration of the diluted
sample should be approximately 25 puM. Multiply by the dilution factor (4000) to confirm
the stock concentration is ~100 mM.

Purity Assessment by HPLC (Optional)

For applications requiring high purity, High-Performance Liquid Chromatography (HPLC) can
be used to assess the presence of ADP and AMP, which are common degradation products.

HPLC system with a UV detector

o C18 reversed-phase column

» Mobile phase: 50 mM potassium hydrogen phosphate (pH 6.8)[10]
o ATP, ADP, and AMP standards

o Sample Preparation: Dilute the ATP stock solution to an appropriate concentration (e.g., 10
pHM) with the mobile phase.

o HPLC Analysis: Inject the diluted sample and standards onto the C18 column.
o Detection: Monitor the absorbance at 254 nm.[10]

o Data Analysis: Compare the chromatogram of the ATP solution to the standards to identify
and quantify the peaks corresponding to ATP, ADP, and AMP. The purity is calculated as the
percentage of the ATP peak area relative to the total area of all adenine nucleotide peaks.

Experimental Protocols and Applications
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Application: In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase using

the prepared ATP solution.

Purified kinase

Kinase-specific substrate (protein or peptide)

100 mM ATP stock solution

10x Kinase reaction buffer (e.g., 500 mM Tris-HCI pH 7.5, 100 mM MgClz, 10 mM DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

White, opaque multi-well plates

Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture. A typical 20 pL
reaction may consist of:

o 2 L of 10x Kinase reaction buffer

o 2 L of substrate (optimized concentration)

o 2 pL of purified kinase (optimized concentration)

o 12 pL of nuclease-free water

Initiate Reaction: Add 2 pL of a working dilution of the ATP stock solution (e.g., 1 mM for a
final concentration of 100 uM) to each well to start the reaction.

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a
predetermined time (e.g., 30-60 minutes).

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced
according to the manufacturer's instructions for the chosen detection reagent. For example,
with the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the
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Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
[11]

o Data Analysis: Correlate the luminescence signal to the amount of ADP produced, which is
proportional to the kinase activity.

Application: P2Y Receptor Activation Assay (Calcium
Mobilization)

This protocol outlines a method to measure the activation of Gg-coupled P2Y receptors by
monitoring intracellular calcium mobilization.

o Cells expressing the P2Y receptor of interest (e.g., HeLa or 1321N1 cells)
e Cell culture medium

o Black, clear-bottom 96-well plates

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

o Salt Buffered Solution (SBS), pH 7.4 (130 mM NaCl, 5 mM KCI, 1.2 mM MgClz, 1.5 mM
CaClz, 8 mM D-glucose, 10 mM HEPES)

e 100 mM ATP stock solution
o Fluorescence plate reader with kinetic reading capabilities and injectors

o Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at an appropriate density
and allow them to adhere overnight.

* Dye Loading: Wash the cells gently with SBS. Load the cells with a calcium-sensitive dye
(e.g., 2 uM Fura-2 AM in SBS) and incubate at 37°C for 1 hour, protected from light.[12]

e Wash: Gently wash the cells again with SBS to remove excess dye.

o Baseline Measurement: Place the plate in the fluorescence plate reader and measure the
baseline fluorescence for a short period (e.g., 30 seconds).
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e ATP Stimulation: Using the plate reader's injector, add a working solution of ATP to the wells
to achieve the desired final concentration (e.g., 10 uM).[8]

» Kinetic Measurement: Immediately after injection, continue to measure the fluorescence
intensity at short intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes to capture the
transient calcium response.[13]

o Data Analysis: Analyze the kinetic data by calculating the change in fluorescence intensity
over time relative to the baseline. This will indicate the extent of intracellular calcium
mobilization upon P2Y receptor activation by ATP.

Visualizations
Logical Workflow for ATP Solution Preparation and Use
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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